molecular formula C27H26BrN3O2 B11583158 (6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone

(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11583158
M. Wt: 504.4 g/mol
InChI Key: IWJHREJHBCKALE-UHFFFAOYSA-N
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Description

6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The starting materials often include brominated indole derivatives, methoxy-substituted phenyl compounds, and piperazine derivatives. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom into the indole ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Piperazine Coupling: Formation of the piperazine ring and its attachment to the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties, such as binding affinity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
  • 6-BROMO-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
  • 6-BROMO-5-METHOXY-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE

Uniqueness

The uniqueness of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE lies in its specific substitution pattern on the indole ring. The presence of both bromine and methoxy groups, along with the piperazine moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C27H26BrN3O2

Molecular Weight

504.4 g/mol

IUPAC Name

(6-bromo-5-methoxy-2-methyl-1-phenylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C27H26BrN3O2/c1-19-26(27(32)30-15-13-29(14-16-30)20-9-5-3-6-10-20)22-17-25(33-2)23(28)18-24(22)31(19)21-11-7-4-8-12-21/h3-12,17-18H,13-16H2,1-2H3

InChI Key

IWJHREJHBCKALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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